molecular formula C7H10O4 B13892878 2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid CAS No. 855646-71-8

2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid

Cat. No.: B13892878
CAS No.: 855646-71-8
M. Wt: 158.15 g/mol
InChI Key: NJNGTSPWIRALHT-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid is an organic compound with a unique structure that includes an oxetane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C7H10O4, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

The synthesis of 2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid can be achieved through several routes. One common method involves the reaction of 2,3,3-trimethyl-4-oxooxetane with a carboxylating agent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the compound. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and various catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions applied.

Scientific Research Applications

2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s stability and reactivity make it useful in biochemical studies and the development of pharmaceuticals.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The oxetane ring in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can result in the modulation of biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the oxetane ring and the carboxylic acid group, which provides a balance of stability and reactivity, making it suitable for various applications.

Properties

CAS No.

855646-71-8

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2,3,3-trimethyl-4-oxooxetane-2-carboxylic acid

InChI

InChI=1S/C7H10O4/c1-6(2)5(10)11-7(6,3)4(8)9/h1-3H3,(H,8,9)

InChI Key

NJNGTSPWIRALHT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC1(C)C(=O)O)C

Origin of Product

United States

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